molecular formula C21H18ClN5O3 B11200539 N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B11200539
M. Wt: 423.9 g/mol
InChI Key: ZLLGHYKIVDHCTG-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and neuroprotective properties .

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of 5-chloro-2-methoxyaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reaction with 5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidine under reflux conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

    Cyclization: Formation of additional ring structures through intramolecular reactions

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.

    Medicine: Investigated for its antiviral and antimicrobial activities.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors involved in inflammatory and viral processes. The triazolo-pyrimidine core interacts with specific proteins, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives such as:

N-(5-CHLORO-2-METHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to its unique combination of a triazole and pyrimidine ring, which enhances its pharmacological profile and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C21H18ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C21H18ClN5O3/c1-13-23-16(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-17-10-15(22)8-9-18(17)30-2/h3-11H,12H2,1-2H3,(H,24,28)

InChI Key

ZLLGHYKIVDHCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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